4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a compound with the molecular formula C8H10N2O2 . It is a solid substance and is stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This results in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides, which are then converted to corresponding differentiated diamides .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2/c11-8(12)7-5-6-3-1-2-4-10(6)9-7/h5H,1-4H2,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound has been used in the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused meso-tetraarylchlorins . These chlorins have shown promising results in photodynamic therapy (PDT) applications .Physical and Chemical Properties Analysis
The compound has a molecular weight of 166.18 . It is a solid substance and is stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Functionalization
- Experimental and Theoretical Studies : Studies have explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide through reaction with 2,3-diaminopyridine, and the formation of 3H-imidazo[4,5-b]pyridine derivatives. The reaction mechanisms have been examined both experimentally and theoretically (Yıldırım, Kandemirli, & Demir, 2005).
Electrochemical Synthesis Approaches
- Electrogenerated Base Promoted Synthesis : An electrochemical strategy for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones has been described. This process uses an electrogenerated base and a multicomponent condensation approach in environmentally benign conditions (Veisi, Maleki, & Jahangard, 2015).
Novel Synthetic Routes
- Suzuki-Miyaura Cross-Coupling Methodology : A new synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines was developed using Suzuki-Miyaura cross-coupling, allowing diverse substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton (Kemmitt et al., 2014).
Condensation Reactions
- Condensation with Itaconic Acid and Maleic Anhydride : Substituted 5-amino-4-arylpyrazoles, upon condensation with itaconic acid, form substituted tetrahydropyrazolo[1,5-a]pyrimidines. This indicates the versatility of these compounds in forming diverse structures (Filimonov et al., 2013).
Photophysical Characterization
- Synthesis and Photophysical Characterization : New types of stable 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins and bacteriorins have been synthesized. These compounds show potential for biomedical applications, as indicated by detailed absorption and fluorescence spectral and quantum yield measurements (Pereira et al., 2011).
Regiodirection in Synthesis
- α-aminoazoles in Synthesis of Heterocycles : The reaction of aminoazoles with hexafluoroacetylacetone led to the formation of different pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]-pyridine, depending on the process conditions. This highlights the regiodirectional potential of tetrahydropyrazolo compounds (Petrov, Emelina, & Selivanov, 2008).
Carbo[3+3] Cyclocondensation Reactions
- Novel Method for Synthesis of Tetrahydropyrazolo[1,5-b]quinazolines : This study describes a cyclocondensation method leading to aryl-substituted tetrahydropyrazolo[1,5-b]quinazolines, demonstrating the compound's utility in complex heterocyclic syntheses (Orlov & Sidorenko, 2012).
Three-Component Synthesis
- One-Pot Synthesis of Pyridin-6-Ones : A novel one-pot synthesis involving multicomponent reactions for creating a library of tetrahydropyrazolo[3,4-b]pyridin-6-ones demonstrates the compound's applicability in creating diverse molecular libraries (Petrova et al., 2014).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8(13)6-5-3-1-2-4-11(5)10-7(6)9(14)15/h1-4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCDCOAAMJBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)C(=O)O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.